1,2,4-Triazolo(3,4-a)phthalazine, 6-ethoxy-3-(3-methoxy-4-(pentyloxy)phenyl)-
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Overview
Description
Preparation Methods
The synthesis of 1,2,4-Triazolo(3,4-a)phthalazine derivatives typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-amino-3-arylamino-5-mercapto-1,2,4-triazoles with α-bromoacetophenone in dry dimethylformamide (DMF) in the presence of potassium carbonate, followed by treatment with p-toluenesulfonic acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1,2,4-Triazolo(3,4-a)phthalazine derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles like amines or thiols.
Cyclization: Cyclization reactions can form additional rings, enhancing the compound’s biological activity.
Common reagents and conditions used in these reactions include organic solvents like DMF, catalysts such as potassium carbonate, and acids like p-toluenesulfonic acid. Major products formed from these reactions include various substituted triazolophthalazines with potential pharmacological activities .
Scientific Research Applications
1,2,4-Triazolo(3,4-a)phthalazine derivatives have been extensively studied for their scientific research applications:
Chemistry: These compounds serve as intermediates in the synthesis of more complex molecules.
Biology: They exhibit significant biological activities, including antimicrobial, anticancer, and anticonvulsant properties.
Medicine: Potential therapeutic agents for treating various diseases, including cancer and epilepsy.
Industry: Used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1,2,4-Triazolo(3,4-a)phthalazine derivatives involves interaction with specific molecular targets and pathways. For instance, some derivatives act as enzyme inhibitors, targeting enzymes like carbonic anhydrase and cholinesterase. These interactions disrupt normal cellular processes, leading to the compound’s therapeutic effects .
Comparison with Similar Compounds
1,2,4-Triazolo(3,4-a)phthalazine derivatives can be compared with other similar compounds, such as:
1,2,4-Triazolo(3,4-b)thiadiazines: Known for their anticancer and antimicrobial activities.
1,2,4-Triazolo(4,3-a)pyrazines: Studied for their dual c-Met/VEGFR-2 inhibitory activities.
Tetrazolo(5,1-a)phthalazines: Evaluated for their anticonvulsant activities
The uniqueness of 1,2,4-Triazolo(3,4-a)phthalazine derivatives lies in their diverse biological activities and potential therapeutic applications, making them valuable in medicinal chemistry research .
Properties
CAS No. |
87540-48-5 |
---|---|
Molecular Formula |
C23H26N4O3 |
Molecular Weight |
406.5 g/mol |
IUPAC Name |
6-ethoxy-3-(3-methoxy-4-pentoxyphenyl)-[1,2,4]triazolo[3,4-a]phthalazine |
InChI |
InChI=1S/C23H26N4O3/c1-4-6-9-14-30-19-13-12-16(15-20(19)28-3)21-24-25-22-17-10-7-8-11-18(17)23(29-5-2)26-27(21)22/h7-8,10-13,15H,4-6,9,14H2,1-3H3 |
InChI Key |
AYKIRUKAYFZULB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)C2=NN=C3N2N=C(C4=CC=CC=C43)OCC)OC |
Origin of Product |
United States |
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